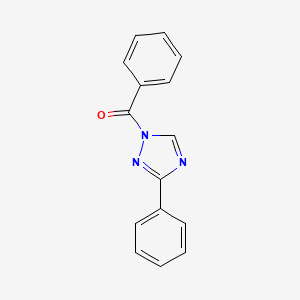

1-Benzoyl-3-phenyl-1,2,4-triazole

描述

Significance of the 1,2,4-Triazole (B32235) Heterocyclic Scaffold in Organic Chemistry

The 1,2,4-triazole is a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms at non-adjacent positions. bohrium.com This unique arrangement of heteroatoms imparts a distinct set of chemical properties, including high thermal stability, the capacity for both electrophilic and nucleophilic substitution, and the ability to engage in hydrogen bonding and coordination with metal ions. frontiersin.orgnih.gov The structural characteristics of the 1,2,4-triazole ring allow it to be readily substituted with a wide variety of functional groups, enabling the systematic modulation of its physicochemical properties. frontiersin.orgresearchgate.net

This synthetic tractability has led to the incorporation of the 1,2,4-triazole scaffold into a vast array of functional molecules. In medicinal chemistry, it is a core component of numerous clinically used drugs, including the antifungal agents fluconazole (B54011) and itraconazole, the antiviral ribavirin, and the non-steroidal aromatase inhibitor letrozole, used in cancer therapy. researchgate.net Beyond pharmaceuticals, 1,2,4-triazole derivatives are integral to the development of agrochemicals, high-performance polymers, corrosion inhibitors, and energetic materials. frontiersin.orgnih.gov This broad applicability underscores the fundamental importance of the 1,2,4-triazole scaffold as a building block in contemporary organic synthesis. isres.org

Overview of N-Acylated 1,2,4-Triazoles in Contemporary Chemical Research

Acylation of the nitrogen atoms within the 1,2,4-triazole ring represents a pivotal strategy for derivatization, leading to the class of compounds known as N-acylated 1,2,4-triazoles. The introduction of an acyl group (R-C=O) onto one of the ring nitrogens significantly alters the electronic and steric profile of the parent heterocycle. This modification can influence the molecule's reactivity, conformation, and intermolecular interactions.

In synthetic chemistry, N-acylation is often a key step in multi-step reaction sequences. chemmethod.com The acyl group can function as a protecting group, temporarily masking the reactivity of a ring nitrogen while other chemical transformations are performed elsewhere on the molecule. Conversely, the acyl group itself can be the site of further reactions, serving as a handle for introducing additional complexity. For instance, N-acyl triazoles can act as efficient acylating agents, transferring the acyl group to other nucleophiles in a controlled manner. Research in this area explores the synthesis of novel N-acyl derivatives and their subsequent transformations to build more complex molecular architectures. chemmethod.comjrespharm.com The study of their structural properties, such as the rotational barriers around the N-acyl bond and their preferred conformations, is also an active area of investigation. acs.org

Rationale for Investigating 1-Benzoyl-3-phenyl-1,2,4-triazole: Academic and Synthetic Interest

The specific compound this compound serves as a model system for exploring the interplay between the constituent parts of an N-acylated triazole. ontosight.ai The rationale for its investigation is multifaceted, spanning both academic curiosity and synthetic utility.

Synthetic Interest: In the context of organic synthesis, this compound is a valuable intermediate. The benzoyl group, while influencing reactivity, can also be cleaved under specific conditions, making it a useful protecting group for the N1 position of 3-phenyl-1,2,4-triazole. More importantly, it can be viewed as a stable and readily accessible acylating agent. The triazole moiety can act as a leaving group, facilitating the transfer of the benzoyl group to a variety of nucleophiles. This reactivity is central to the development of new synthetic methodologies. The synthesis of this and related compounds contributes to the creation of diverse chemical libraries, which are essential for screening for new applications in materials science and medicinal chemistry. jst.go.jp

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₁₁N₃O |

| Molecular Weight | 249.27 g/mol |

| Structure | A five-membered 1,2,4-triazole ring substituted with a phenyl group at position 3 and a benzoyl group at position 1. ontosight.ai |

| Class | N-Acylated Heterocycle |

| Synthetic Precursors | 3-phenyl-1,2,4-triazole, Benzoyl chloride |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Chemical Class |

|---|---|

| This compound | N-Acylated 1,2,4-Triazole |

| 1,2,4-Triazole | Heterocycle |

| 3-phenyl-1,2,4-triazole | Substituted 1,2,4-Triazole |

| Benzoyl chloride | Acyl Halide |

| Fluconazole | 1,2,4-Triazole Derivative |

| Itraconazole | 1,2,4-Triazole Derivative |

| Letrozole | 1,2,4-Triazole Derivative |

Structure

3D Structure

属性

CAS 编号 |

79746-00-2 |

|---|---|

分子式 |

C15H11N3O |

分子量 |

249.27 g/mol |

IUPAC 名称 |

phenyl-(3-phenyl-1,2,4-triazol-1-yl)methanone |

InChI |

InChI=1S/C15H11N3O/c19-15(13-9-5-2-6-10-13)18-11-16-14(17-18)12-7-3-1-4-8-12/h1-11H |

InChI 键 |

RWZKIUVDWMAQGQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=NN(C=N2)C(=O)C3=CC=CC=C3 |

产品来源 |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Benzoyl 3 Phenyl 1,2,4 Triazole

Spectroscopic Methodologies for Structural Confirmation

The structural framework of 1-Benzoyl-3-phenyl-1,2,4-triazole, featuring a central triazole ring linked to both a phenyl group and a benzoyl group, necessitates a multi-faceted analytical approach for unambiguous confirmation. The primary techniques employed for such elucidation include vibrational spectroscopy (IR/FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR) Analysis

Vibrational spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. For this compound, the IR or FT-IR spectrum is expected to display a series of characteristic absorption bands that confirm its key structural features.

A crucial signal would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the benzoyl group. This peak is typically observed in the region of 1680-1700 cm⁻¹. The presence of the aromatic rings (both the phenyl and benzoyl moieties) would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The C=N stretching of the triazole ring is also expected in this region. nih.gov The specific positions of these bands provide insight into the electronic environment of the functional groups.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of atoms and their connectivity.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis

The ¹H-NMR spectrum of this compound would show distinct signals for the protons on the triazole ring and the two aromatic rings. The proton on the C5 position of the 1,2,4-triazole (B32235) ring is expected to appear as a singlet in the downfield region, typically between δ 8.0 and 9.5 ppm, due to the electron-withdrawing nature of the adjacent nitrogen atoms. The protons of the phenyl and benzoyl groups would generate a complex multiplet pattern in the aromatic region (approximately δ 7.2-8.5 ppm). The integration of these signals would correspond to the number of protons in each environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Chemical Shift Analysis

The ¹³C-NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. Key expected signals include the carbonyl carbon of the benzoyl group, which would resonate significantly downfield (typically δ 165-175 ppm). The carbons of the triazole ring (C3 and C5) would appear in the δ 140-165 ppm range. The aromatic carbons from both the phenyl and benzoyl rings would produce a series of signals between δ 120 and 140 ppm.

Table 2: Expected ¹H and ¹³C NMR Data for this compound

| Atom Type | Spectroscopy | Expected Chemical Shift (δ ppm) |

|---|---|---|

| Triazole-H (C5-H) | ¹H-NMR | 8.0 - 9.5 (singlet) |

| Aromatic-H | ¹H-NMR | 7.2 - 8.5 (multiplet) |

| Carbonyl-C | ¹³C-NMR | 165 - 175 |

| Triazole-C (C3, C5) | ¹³C-NMR | 140 - 165 |

Nuclear Overhauser Effect (NOE) Studies for Stereochemical Assignment

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. For this compound, NOE studies would be instrumental in confirming the connectivity and orientation of the substituent groups. Specifically, an NOE correlation would be expected between the ortho-protons of the benzoyl group and the C5-proton of the triazole ring, confirming their proximity due to the attachment of the benzoyl group at the N1 position. This helps to distinguish it from other possible isomers, such as a 2-benzoyl or 4-benzoyl derivative.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₅H₁₁N₃O), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

The fragmentation pattern under electron impact (EI) ionization would likely involve characteristic losses. A primary fragmentation pathway would be the cleavage of the bond between the benzoyl group and the triazole ring, leading to a prominent peak for the benzoyl cation [C₆H₅CO]⁺ at m/z 105. Another significant fragment could arise from the loss of the benzoyl radical, resulting in a [M - C₆H₅CO]⁺ ion. Further fragmentation of the phenyl-triazole moiety would also be observed.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [M]⁺ | [C₁₅H₁₁N₃O]⁺ | ~249 |

| [C₆H₅CO]⁺ | Benzoyl cation | 105 |

| [M - C₆H₅CO]⁺ | [C₈H₆N₃]⁺ | 144 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum provides valuable information about the conjugated systems within the molecule.

The structure of this compound contains several chromophores: the benzoyl group, the phenyl group, and the 1,2,4-triazole ring. These aromatic and heteroaromatic systems give rise to characteristic electronic transitions. Typically, the UV-Vis spectrum of such compounds is dominated by two types of transitions:

π → π* (pi to pi-star) transitions: These are high-energy transitions that occur in molecules with conjugated π-systems, such as phenyl and triazole rings. They usually result in strong absorption bands.

n → π* (n to pi-star) transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as those on the nitrogen atoms of the triazole ring or the oxygen of the carbonyl group, to an anti-bonding π* orbital. These are typically weaker in intensity compared to π → π* transitions.

While specific experimental data for this compound is not extensively reported, analysis of closely related 1,2,4-triazole derivatives provides insight into the expected absorption maxima. For instance, various 5-substituted-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones exhibit multiple absorption bands in methanolic solutions, with maxima often appearing in the regions of 204-208 nm, 243-260 nm, and 263-293 nm. researchgate.net Another study on 5-(4-(phenylsulfonyl)phenyl)-4-(iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones reports absorption maxima (λmax) in methanol (B129727) at approximately 204 nm, 239 nm, 255 nm, and 324 nm. derpharmachemica.com These absorptions are consistent with the π → π* and n → π* transitions expected for the aromatic and heterocyclic moieties.

Table 1: Representative UV-Vis Absorption Data for Related 1,2,4-Triazole Derivatives

| Compound Class | Solvent | Reported Absorption Maxima (λmax, nm) | Reference |

| 5-Aryl-4-alkyl-1,2,4-triazole-3-thiones | Ethanol | 204-208, 243-260, 263-293 | researchgate.net |

| Diphenylsulfone-Triazole-Thiones | Methanol | 203-204, 246-249, 324 | derpharmachemica.comscispace.com |

| 4-(Carbazolyl-benzoyl)-1,2,3-triazoles | Toluene | ~290, ~337, ~375 | acs.org |

This table presents data for structurally related compounds to illustrate typical absorption regions.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

For this compound, a single crystal suitable for diffraction analysis would be grown, typically by slow evaporation from a suitable solvent. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions are determined.

While the specific crystal structure of this compound is not publicly available, data from analogous structures reveal key features. For example, the analysis of 4-Amino-1-(2-benzoyl-1-phenylethyl)-3-phenyl-1H-1,2,4-triazol-5(4H)-thione showed that the phenyl ring attached to the triazole ring is twisted from the plane of the heterocycle at an angle of 40.1(1)°. scispace.com In the structures of related benzoyl-triazole oxime isomers, the triazole ring itself is planar, and the dihedral angle between the triazole ring and an attached phenyl ring can vary, for instance, from 7.6(2)° to 35.9(2)°. google.com Such studies also reveal intermolecular interactions, like hydrogen bonds, which dictate the crystal packing. scispace.com

Table 2: Illustrative Crystallographic Data for a Related Triazole Derivative

| Parameter | 4-Amino-1-(2-benzoyl-1-phenylethyl)-3-phenyl-1H-1,2,4-triazol-5(4H)-thione scispace.com |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.999(2) |

| b (Å) | 11.025(2) |

| c (Å) | 17.587(3) |

| β (°) ** | 102.04(1) |

| Volume (ų) ** | 2087.0(6) |

| Z | 4 |

Note: This data is for a structurally similar compound and serves to illustrate the type of information obtained from a single crystal X-ray diffraction study.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed empirical formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For this compound, the molecular formula is C₁₅H₁₁N₃O. The theoretical elemental composition can be calculated based on its molecular weight (249.27 g/mol ).

Table 3: Theoretical and Expected Experimental Elemental Analysis for C₁₅H₁₁N₃O

| Element | Theoretical % | Typical Experimental % (Found) |

| Carbon (C) | 72.28 | 72.28 ± 0.4 |

| Hydrogen (H) | 4.45 | 4.45 ± 0.4 |

| Nitrogen (N) | 16.86 | 16.86 ± 0.4 |

Experimental results for numerous related 1,2,4-triazole derivatives consistently show a close match (typically within ±0.4%) between the calculated and found values, which validates their proposed structures. rsc.orgmdpi.com For example, the analysis of 1-Benzyl-5-(4-chlorophenyl)-3-phenyl-1H-1,2,4-triazole (C₂₁H₁₆ClN₃) reported found values of C, 72.89%; H, 4.71%; N, 12.18%, which are in excellent agreement with the calculated values of C, 72.93%; H, 4.66%; N, 12.15%. rsc.org

Thermal Analysis Techniques

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly vital for characterizing the thermal stability, decomposition profile, and phase transitions of materials like this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. The resulting TGA thermogram plots mass percentage against temperature, revealing the temperatures at which the compound decomposes. This provides critical information about its thermal stability.

A typical TGA experiment for this compound would involve heating a small sample in an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition. The thermogram would likely show a stable baseline with no mass loss until the onset of decomposition. For many heterocyclic compounds, including various 1,2,4-triazole derivatives, significant thermal decomposition begins at temperatures above 200°C. For example, some complex benzoyl-triazole derivatives show no significant weight loss up to 250°C. google.com The analysis of the TGA curve can identify the temperature of initial decomposition (T_onset) and the temperature of maximum decomposition rate (T_max), which is determined from the peak of the derivative TGA (DTG) curve.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions.

When this compound is heated in a DSC instrument, the thermogram would be expected to show a sharp endothermic peak corresponding to its melting point (T_m). This peak occurs as the crystalline solid absorbs energy to transform into a liquid. The temperature at the peak of this endotherm is taken as the melting point, a key physical constant that is indicative of purity. For crystalline organic compounds, the melting peak is typically sharp. The presence of impurities would lead to a broadening of the peak and a depression of the melting point.

While the specific melting point of this compound is not definitively cited in the provided context, related compounds exhibit distinct melting points. For instance, 1-benzyl-5-(4-fulorophenyl)-3-phenyl-1H-1,2,4-triazole has a melting point of 105-107 °C, while 1-benzhydryl-3,5-diphenyl-1H-1,2,4-triazole melts at 133-135 °C. rsc.org Other complex benzoyl-triazole derivatives have been reported with melting points as high as 235 °C. nih.gov The DSC analysis provides a precise value for this critical transition.

Computational Analysis of this compound Remains Largely Undocumented in Public Research

Despite the significant interest in the pharmacological and chemical properties of 1,2,4-triazole derivatives, a detailed computational and molecular modeling investigation of the specific compound This compound appears to be limited within publicly accessible scientific literature. Extensive searches for dedicated studies on its electronic structure, geometry, and spectroscopic properties using Density Functional Theory (DFT) and other advanced computational methods did not yield specific research findings or data tables for this particular molecule.

The 1,2,4-triazole ring is a core component in many compounds with a wide range of biological activities, making its derivatives frequent subjects of computational analysis to understand their structure-activity relationships. mdpi.combohrium.comacs.org These studies often employ methods like DFT to explore molecular geometries, Natural Bond Orbital (NBO) analysis to understand charge distribution and bonding, and Time-Dependent DFT (TD-DFT) to predict spectroscopic behaviors. acs.orgekb.egresearchgate.netmdpi.com

However, for this compound, specific data on optimized geometry, vibrational frequencies, predicted NMR chemical shifts, NBO analysis, atomic charge distribution, or UV-Vis transitions from TD-DFT calculations are not available in the reviewed literature. While one study focused on the kinetics of its neutral hydrolysis, it did not include the quantum chemical calculations necessary to fulfill the detailed structural and electronic analysis requested. rsc.org

General information confirms that this compound is a five-membered heterocyclic compound containing three nitrogen atoms, with a benzoyl group and a phenyl group attached. ontosight.ai It is recognized for its potential antimicrobial, antifungal, and anticancer properties, making it a compound of interest in pharmacology. ontosight.ai

While comprehensive computational studies have been performed on many related triazole derivatives, including those with different substitutions, the specific and detailed data required for an in-depth analysis of this compound is not presently available in published research. researchgate.netnih.gov Therefore, the creation of detailed data tables and an exhaustive discussion for the specified computational topics is not possible at this time.

Computational Chemistry and Molecular Modeling Investigations of 1 Benzoyl 3 Phenyl 1,2,4 Triazole

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.

For a molecule like 1-benzoyl-3-phenyl-1,2,4-triazole, the MEP map would reveal distinct regions of positive and negative electrostatic potential. The nitrogen atoms of the 1,2,4-triazole (B32235) ring are expected to be electron-rich, making them nucleophilic centers and potential sites for hydrogen bonding. researchgate.netresearchgate.net Specifically, the regions around these nitrogen atoms would be colored in shades of red or yellow, indicating a negative electrostatic potential. These areas are prone to interactions with electrophiles or hydrogen bond donors. researchgate.net

Conversely, the hydrogen atoms of the phenyl rings and the carbonyl carbon of the benzoyl group would exhibit a positive electrostatic potential, appearing as blue or green regions on the MEP map. These sites are susceptible to nucleophilic attack. The MEP analysis, therefore, provides a qualitative prediction of the molecule's reactivity and its potential non-covalent interactions, which is fundamental for designing new materials and understanding biological activities. researchgate.net Theoretical calculations using semi-empirical methods can provide valuable information about the electrostatic potential and the location of potential complexation sites within the molecule. centralasianstudies.org

| Region on this compound | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Nitrogen atoms of the triazole ring | Negative (Electron-rich) | Favorable for electrophilic attack and hydrogen bond formation |

| Oxygen atom of the benzoyl group | Strongly Negative (Electron-rich) | Prime site for electrophilic interactions and hydrogen bonding |

| Hydrogen atoms of the phenyl rings | Positive (Electron-poor) | Potential sites for interaction with nucleophiles |

| Carbonyl carbon of the benzoyl group | Positive (Electron-poor) | Susceptible to nucleophilic attack |

Prediction of Nonlinear Optical Properties (e.g., Second Order Optical Nonlinearity)

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including optical switching and data storage. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of new organic molecules. dntb.gov.ua

For this compound, the presence of donor and acceptor groups, along with a π-conjugated system, suggests the potential for significant NLO properties. The phenyl and benzoyl groups can act as electron-donating and electron-withdrawing moieties, respectively, creating an intramolecular charge transfer system that is often associated with high NLO responses.

Studies on structurally similar compounds, such as 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, have shown that these molecules can exhibit considerable second-order optical nonlinearity. semanticscholar.org First-principles calculations on such crystals have revealed high second harmonic generation with specific dominant components of the second-order optical susceptibility. nih.gov For instance, the total real part and the total absolute value of the second-order optical susceptibility at zero frequency for 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione was calculated to be 0.097 x 10⁻⁷ esu. nih.gov The presence of a thione group in this analogue contributes to the NLO properties, and it is conceivable that the benzoyl group in this compound would also play a crucial role in enhancing its NLO response. Further computational studies, such as Z-scan techniques, could be employed to experimentally determine the nonlinear absorption coefficient (β), the nonlinear refractive index (n₂), and the third-order susceptibility (χ⁽³⁾) of this specific compound. researchgate.netbohrium.com

| NLO Property | Predicted Value/Observation for a Similar Triazole Derivative* | Method of Prediction/Measurement |

|---|---|---|

| Second-order optical susceptibility (χ⁽²⁾) | 0.097 x 10⁻⁷ esu (at zero frequency) | First-principles calculations (FPLAPW method within DFT) |

| Energy Gap | 3.1 eV (indirect) | Full potential calculations |

| Birefringence | Strong | Full potential calculations |

*Data based on the structurally similar compound 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione. nih.gov

In Silico Approaches for Molecular Design and Property Prediction

In silico methods are instrumental in the modern drug discovery and material science landscape, allowing for the rapid screening and design of novel compounds with desired properties. For 1,2,4-triazole derivatives, these approaches have been extensively used to predict a wide range of biological activities and physicochemical properties. ijper.orgnih.gov

The general workflow for in silico design involving a scaffold like this compound would typically involve:

Library Generation: Creating a virtual library of derivatives by modifying the core structure with different substituents on the phenyl and benzoyl rings.

Property Prediction: Using quantitative structure-activity relationship (QSAR) models and other computational tools to predict properties such as solubility, toxicity, and potential biological activities (e.g., antimicrobial, anticancer). acs.org

Virtual Screening: Docking the virtual library against specific biological targets to identify promising candidates with high binding affinities and favorable interaction profiles. pensoft.net

For example, in the context of anticancer drug design, new 1,2,4-triazole derivatives can be designed and then computationally evaluated for their potential to inhibit specific enzymes like cyclin-dependent kinase 2 (CDK2). nih.gov Such studies often involve calculating molecular descriptors and using them to build predictive models. The use of microwave irradiation in synthesis, guided by computational predictions, can further accelerate the discovery process. nih.gov These in silico approaches significantly reduce the time and cost associated with experimental synthesis and testing, enabling a more focused and efficient research strategy.

Molecular Docking Studies (Focusing on Ligand-Target Interactions and Binding Modes)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. This method is crucial for understanding the molecular basis of a drug's action and for structure-based drug design. For this compound, docking studies can elucidate its potential interactions with various biological targets.

In a typical docking simulation, the this compound molecule would be placed in the active site of a target protein. The docking algorithm would then explore different conformations and orientations of the ligand to find the most stable binding mode, which is usually quantified by a docking score or binding energy.

Based on the structure of this compound, several key interactions can be anticipated:

Hydrogen Bonding: The nitrogen atoms of the triazole ring and the oxygen atom of the benzoyl group can act as hydrogen bond acceptors, forming interactions with amino acid residues like arginine, lysine, or serine in the active site of a protein. ijper.orgbohrium.com

π-π Stacking: The phenyl rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The non-polar regions of the molecule, including the phenyl and benzoyl rings, can form hydrophobic interactions with non-polar residues in the binding pocket.

For instance, in docking studies of similar 1,2,4-triazole derivatives against microbial enzymes, the triazole moiety often plays a central role in anchoring the ligand within the active site through hydrogen bonds. ijper.orgresearchgate.net The specific interactions and binding affinity would, of course, depend on the particular protein target being investigated.

| Potential Biological Target | Key Interacting Residues (Hypothetical) | Predicted Type of Interaction |

|---|---|---|

| Bacterial DNA Gyrase | Aspartic Acid, Serine | Hydrogen bonding with triazole nitrogen and benzoyl oxygen |

| Fungal Lanosterol 14α-demethylase | Tyrosine, Histidine | π-π stacking with phenyl rings, coordination with heme iron |

| Cyclin-Dependent Kinase 2 (CDK2) | Lysine, Leucine | Hydrogen bonding and hydrophobic interactions |

Reactivity and Reaction Mechanisms of 1 Benzoyl 3 Phenyl 1,2,4 Triazole

Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring and Peripheral Moieties

The 1,2,4-triazole (B32235) ring is generally resistant to electrophilic attack unless activated by electron-releasing groups. bhu.ac.in Due to the electron density, electrophilic substitution, when it occurs, typically happens at the nitrogen atoms. nih.gov In the case of 1-benzoyl-3-phenyl-1,2,4-triazole, the benzoyl group is an acylating agent, making the amide linkage a primary site for reactivity.

Studies have shown that this compound undergoes hydrolysis and nucleophilic substitution in the presence of weak bases in aqueous solutions. rug.nl The reaction mechanism can shift from general-base-catalyzed hydrolysis to direct nucleophilic substitution depending on the nature of the base. rug.nl For instance, aspartame (B1666099) acts as an effective nucleophile, where the substitution is potentially facilitated by intramolecular general-base catalysis. rug.nl The reactivity with nucleophiles is also influenced by the hydrophobicity of the attacking base, with more hydrophobic bases showing slightly higher reactivity. rug.nl

While direct electrophilic substitution on the 1,2,4-triazole ring carbon is uncommon, N-substituted imidazoles and 1,2,4-triazoles can undergo intramolecular electrophilic substitution. cdnsciencepub.com For example, 4-phenyl-1,2,4-triazole has been reported to undergo benzoylation at the 3-position. cdnsciencepub.com However, for this compound, the most prominent reactions involve nucleophilic attack at the exocyclic carbonyl carbon, leading to the cleavage of the N-C(O) bond. This is a characteristic reaction of N-acyltriazoles, which are often used as acylating agents. chemrxiv.org The triazole anion is an excellent leaving group, facilitating these acyl transfer reactions.

The reactivity of related N-acyl-1,2,3-triazoles provides further insight. These compounds react with acids to produce various products through ring-cleavage and rearrangement pathways, initiated by protonation of the triazole ring. chemrxiv.orgrsc.org

Exploration of Tautomeric Forms (e.g., Thiol-Thione Tautomerism in Analogues)

Tautomerism is a critical aspect of triazole chemistry. The parent 1,2,4-triazole exists in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form being more stable. nih.govijprajournal.comijsr.net

A particularly important type of tautomerism is observed in substituted 1,2,4-triazole analogues containing a thiol group, known as thiol-thione tautomerism. 3-Mercapto-1,2,4-triazoles can exist in equilibrium between the thiol form and the thione form, where the mobile proton is attached to a nitrogen atom. ijsr.net Experimental and theoretical studies have shown that the thione form is generally the predominant and more stable tautomer in various conditions, including in the solid state and in solution. ijsr.netsemanticscholar.orgmdpi.com This equilibrium can be influenced by solvent polarity and temperature. researcher.life The predominance of the thione form has been confirmed through X-ray crystallography and spectroscopic methods. semanticscholar.orgmdpi.com

The table below summarizes the tautomeric preferences in various 1,2,4-triazole analogues.

| Compound Class | Tautomeric Forms | Predominant Form | Method of Determination |

| Unsubstituted 1,2,4-Triazole | 1H- and 4H- | 1H-1,2,4-triazole nih.govijprajournal.com | Theoretical & Physical Studies ijsr.net |

| 3-Mercapto-1,2,4-Triazoles | Thiol and Thione | Thione ijsr.netmdpi.com | X-ray, Spectroscopic Studies semanticscholar.org |

| 5-Alkyl-3-(2-pyridyl)-1,2,4-triazoles | 1H-, 4H-, and 2H- regioisomers | 1H regioisomers are major components researchgate.net | NMR Spectroscopy researchgate.net |

| 4-Amino-3-phenyl-1,2,4-triazole-5-thiol | Thiol and Thione | Thione | Synthesis of derivatives nih.goviucr.org |

The tautomeric state of these analogues is significant as it can dictate their biological activity. For example, it has been shown that the thionic form of certain 1,2,4-triazole derivatives increases the viability of nematodes, whereas the thiol form decreases it and can exhibit antifungal activity. researchgate.net

Detailed Mechanistic Pathways of Formation and Transformation

Mechanism of Formation: A common and well-documented route to substituted 1,2,4-triazoles, particularly the thione analogues, is through the cyclization of 1-acylthiosemicarbazides. scispace.comresearchgate.net The mechanism for the formation of 5-substituted-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones from 1-acyl-4-phenyl-3-thiosemicarbazides in a basic medium proceeds as follows:

Deprotonation: The thiosemicarbazide (B42300) precursor is deprotonated by a base (e.g., NaOH) to form an initial anion (Anion A). scispace.com

Intramolecular Cyclization: This anion undergoes an intramolecular nucleophilic attack on the carbonyl carbon, leading to a cyclic intermediate anion (Tautomer Anion B). scispace.com

Dehydration: The intermediate eliminates a water molecule to form the sodium salt of the 1,2,4-triazole-3-thione. scispace.com

Protonation: Acidification of the reaction mixture yields the final 1,2,4-triazole-3-thione product. scispace.com

Mechanism of Transformation: The transformations of this compound primarily involve reactions at the exocyclic benzoyl group.

General-Base Catalyzed Hydrolysis: The hydrolysis in the presence of a general base (B:) involves the base facilitating the attack of a water molecule on the carbonyl carbon. This leads to a tetrahedral intermediate which then collapses, cleaving the N-C(O) bond to release the 3-phenyl-1,2,4-triazole anion and benzoic acid. rug.nl

Nucleophilic Substitution: With a strong nucleophile (Nu:), the reaction proceeds via direct nucleophilic attack on the carbonyl carbon, forming a similar tetrahedral intermediate. This intermediate then expels the 3-phenyl-1,2,4-triazole anion, resulting in a new acylated nucleophile. rug.nl

Acid-Catalyzed Ring Cleavage (in Analogues): For N-acyl-1,2,3-triazoles, acid-catalyzed transformations follow a more complex pathway. The proposed mechanism involves the protonation of the triazole ring, which can lead to an equilibrium between different protonated species. chemrxiv.org Specific protonated forms can undergo N1-N2 bond cleavage, leading to a diazo/diazonium intermediate. rsc.org This highly reactive intermediate can then rearrange and react further to yield stable products like enamides, representing a complete transformation of the triazole ring. chemrxiv.orgrsc.org A similar N-C acyl migration followed by nitrogen extrusion has been observed in the thermal transformation of 1-acetyl-1H-1,2,4-triazole into 5-methyloxazole. conicet.gov.ar

Derivatization Strategies and Analogue Synthesis of 1 Benzoyl 3 Phenyl 1,2,4 Triazole

Synthesis of Substituted 1-Benzoyl-3-phenyl-1,2,4-Triazole Derivatives

The synthesis of substituted this compound derivatives can be achieved through various multi-step synthetic routes, often involving the initial construction of a substituted 1,2,4-triazole (B32235) core followed by N-acylation. A common approach begins with the preparation of a substituted benzohydrazide (B10538), which is then reacted with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. nih.govscispace.com Intramolecular cyclization of this intermediate under basic conditions yields the corresponding 1,2,4-triazole-3-thione. nih.govjrespharm.com

For instance, a general pathway to obtain a related precursor, 5-(4-aminophenyl)-4-phenyl-1,2,4-triazole-3-thione, involves reacting benzoyl chloride with an appropriate aniline (B41778) derivative (like benzocaine) to form an amide, which is then converted to the corresponding benzohydrazide using hydrazine (B178648) hydrate. nih.gov This hydrazide reacts with phenyl isothiocyanate to yield a 1,4-disubstituted thiosemicarbazide. nih.gov Subsequent cyclization in aqueous sodium hydroxide (B78521) affords the triazole-thione ring system. nih.gov The final benzoyl group can be introduced at a later stage through N-acylation.

Another versatile method involves the Pellizzari reaction, which heats a mixture of an amide and an acyl hydrazide to produce a 3,5-disubstituted-1,2,4-triazole. scispace.com The Einhorn–Brunner reaction provides an alternative route through the condensation of a mono-substituted hydrazine with a diacylamine in the presence of a weak acid. scispace.com

A representative synthetic scheme for obtaining a substituted 4-phenyl-1,2,4-triazole-3-thiol, a key intermediate for derivatization, is outlined below.

| Step | Reactants | Intermediate/Product | Conditions | Reference |

|---|---|---|---|---|

| 1 | Substituted Benzohydrazide + Phenyl isothiocyanate | 1-(Substituted-benzoyl)-4-phenylthiosemicarbazide | Ethanol, Reflux | scispace.com |

| 2 | 1-(Substituted-benzoyl)-4-phenylthiosemicarbazide | 5-(Substituted-phenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Aqueous NaOH, Reflux, then Acidification | nih.govjrespharm.com |

This triazole-thione can then undergo various reactions, such as alkylation on the sulfur atom, followed by further modifications on the phenyl rings or acylation of the triazole nitrogen to install the benzoyl group. nih.gov

Exploration of Substituent Effects on the Benzoyl and Phenyl Moieties

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the attached phenyl and benzoyl rings. Structure-activity relationship (SAR) studies are crucial for understanding these effects and designing more potent analogues. nih.govnih.gov

Substituents can influence the molecule's electronic properties, steric profile, and lipophilicity, which in turn affect its binding affinity to target proteins. rsc.org For example, in a series of 3,4,5-trisubstituted 4H-1,2,4-triazoles designed as inhibitors of the annexin (B1180172) A2–S100A10 protein interaction, the nature of the substituent on a phenyl ring played a critical role in potency. nih.gov It was observed that hydrophobic regions on the target protein favored interactions with hydrophobic moieties on the inhibitor. nih.gov For instance, a para-isopropylphenyl group was found to engage in hydrophobic interactions, and replacing it with more polar groups like thiazole (B1198619) resulted in a significant drop in inhibitory activity. nih.gov

Similarly, in a study of clinafloxacin-triazole hybrids, the presence of a 2,4-difluoro substitution on a phenyl ring resulted in the most potent antimicrobial efficacy against several bacterial strains, including MRSA. nih.gov This highlights that electron-withdrawing groups can significantly enhance activity. Conversely, studies on other triazole hybrids have shown that electron-donating groups, such as a hydroxyl (-OH) group on the phenyl ring, can also favor activity, suggesting that the optimal substitution pattern is highly target-dependent. nih.gov

| Scaffold | Substituent | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Clinafloxacin-1,2,4-triazole hybrid | 2,4-Difluoro | Phenyl ring | Potent antimicrobial activity (MIC: 0.25–1 μg/mL) | nih.gov |

| 1,2,4-Triazole-quinolone hybrid | -OH (hydroxyl) | Phenyl ring at C-3 | Favored antibacterial activity | nih.gov |

| 1,2,4-Triazole-quinolone hybrid | Long alkyl chain | N-4 of triazole | Decreased antibacterial activity significantly | nih.gov |

| Anexin A2-S100A10 Inhibitor | para-isopropyl | Phenyl ring | Involved in beneficial hydrophobic interactions | nih.gov |

| Anexin A2-S100A10 Inhibitor | Thiazole (replacing phenyl) | - | Lower inhibitory activity | nih.gov |

Formation of Hybrid Heterocyclic Systems Incorporating the 1,2,4-Triazole Core

A prominent strategy in medicinal chemistry is the creation of hybrid molecules, where two or more pharmacophoric units are combined into a single entity. researchgate.netnih.gov This approach aims to develop agents with improved pharmacological profiles or novel mechanisms of action. nih.gov The 1,2,4-triazole ring is an excellent scaffold for developing such hybrids due to its versatile chemistry and established biological importance. researchgate.netmdpi.com

The 1,2,4-triazole core can be fused or linked to a wide variety of other heterocyclic systems. nih.gov For example, researchers have successfully synthesized hybrids incorporating indole, pyridazine, and quinoxaline (B1680401) rings. mdpi.com In one study, 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was used as a starting material to build complex, multi-ring systems. mdpi.com Similarly, the 1,2,4-triazole scaffold has been fused with pyrimidine, pyridine, piperidine, and quinazoline (B50416) to generate novel chemical entities with potential anticancer activities. nih.gov

The synthesis of these hybrid systems often relies on the reactivity of functional groups attached to the triazole core. For instance, a mercapto (-SH) or thione (C=S) group at position 3 or 5 of the triazole ring is a common handle for further elaboration, allowing it to be linked to other heterocyclic moieties. nih.govmdpi.com The "click" chemistry approach, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), is also a powerful tool for linking a triazole ring to other molecular fragments, although it is more commonly associated with the synthesis of the 1,2,3-triazole isomer. bohrium.comnih.gov

Bioisosteric Modifications and Scaffold Hopping Approaches

Bioisosterism, the replacement of a functional group within a molecule with another group that retains similar physical and chemical properties, is a key strategy in drug design. The 1,2,4-triazole ring is recognized as a non-classical bioisostere of the amide bond. researchgate.net This is due to its planar geometry and similar distribution of hydrogen bond acceptor and donor features. researchgate.net This replacement can lead to improved metabolic stability, as the triazole ring is resistant to enzymatic hydrolysis compared to an amide linkage. farmaciajournal.comunimore.it

This amide-to-triazole substitution has been successfully applied in various therapeutic areas. researchgate.net For example, in the development of inhibitors for protein kinase CSNK2, a key amide group was replaced with a 1,2,4-triazole, which was shown by crystallography to form the same key hydrogen bonds in the ATP-binding pocket. nih.govacs.org This modification led to an improvement in both potency and metabolic stability. nih.govacs.org

Scaffold hopping is a computational or synthetic strategy used to identify structurally novel compounds that retain the biological activity of a known parent scaffold. nih.govtmu.edu.tw This approach is used to explore new chemical space, improve properties, and circumvent existing patents. tmu.edu.tw The 1,2,4-triazole core itself can be a target for scaffold hopping, where it is replaced by other heterocyclic systems. Conversely, the this compound scaffold can serve as a starting point for developing new scaffolds. For instance, a novel 2H-thiazolo[4,5-d][1,2,3]triazole system has been developed as a versatile building block specifically for use in scaffold-hopping strategies in medicinal chemistry. nih.govelsevierpure.com

Advanced Applications and Coordination Chemistry of 1 Benzoyl 3 Phenyl 1,2,4 Triazole Scaffolds

Ligand Design and Coordination Properties

The strategic design of ligands is fundamental to the advancement of coordination chemistry. The 1-benzoyl-3-phenyl-1,2,4-triazole system offers a rich template for creating ligands with specific coordination behaviors, driven by the electronic and steric influences of its substituent groups.

The 1,2,4-triazole (B32235) ring is inherently a versatile coordinating unit due to the presence of three nitrogen atoms. ekb.egnih.govscispace.com This allows this compound and its derivatives to act as multi-dentate ligands, capable of binding to metal centers through one or more of these nitrogen atoms. The denticity can be further influenced by the participation of the carbonyl oxygen of the benzoyl group, potentially leading to chelation. For instance, derivatives like 1-benzoyl(1,2,4-triazol-3-yl)thiourea have demonstrated the ability to act as bidentate ligands, coordinating through both sulfur and oxygen atoms. researchgate.net The arrangement of the nitrogen atoms in the 1,2,4-triazole ring, akin to a hybrid of pyrazole (B372694) and imidazole, provides a foundation for forming stable polynuclear complexes and coordination polymers. ekb.egresearchgate.net The potential for multi-dentate coordination makes these scaffolds valuable in constructing complex and robust metal-organic frameworks (MOFs) and other extended structures. tennessee.edu

The coordination of 1,2,4-triazole derivatives with transition metal ions has been a subject of extensive research. ekb.egnih.govresearchgate.net While direct studies on this compound are not extensively documented, research on the closely related 1-benzoyl(1,2,4-triazol-3-yl)thiourea (BTTU) provides significant insights into its complexation behavior. Potentiometric studies have shown that BTTU forms stable 1:1 and 1:2 complexes with several bivalent transition metal ions, including Ni(II), Co(II), Mn(II), Zn(II), and Cu(II). researchgate.net The stability of these complexes is influenced by the nature of the metal ion, its ionic radius, and electronegativity. researchgate.net The formation constants for these complexes generally follow the Irving-Williams series, indicating a degree of covalent character in the metal-ligand bond. researchgate.net The thermodynamic parameters suggest that the complexation is an enthalpy-driven process. researchgate.net Such studies are crucial for understanding the binding affinities and selectivity of these ligands, which is essential for their application in areas like catalysis and materials science. bohrium.comrdd.edu.iq

Table 1: Stability Constants of Metal Complexes with a 1-Benzoyl-1,2,4-triazole Derivative

| Metal Ion | Log K1 | Log K2 |

|---|---|---|

| Mn²⁺ | 4.50 | 3.85 |

| Co²⁺ | 5.30 | 4.60 |

| Ni²⁺ | 5.85 | 5.10 |

| Cu²⁺ | 6.50 | 5.80 |

| Zn²⁺ | 5.10 | 4.40 |

Data derived from studies on 1-benzoyl(1,2,4-triazol-3-yl)thiourea. researchgate.net

The 1,2,4-triazole ring offers several distinct nitrogen coordination modes. scispace.comresearchgate.net The specific mode of coordination is influenced by factors such as the nature of the metal ion, the reaction conditions, and the steric and electronic effects of the substituents on the triazole ring. The nitrogen atoms at the 1, 2, and 4 positions can all potentially participate in coordination. For instance, 1,2,4-triazole derivatives can act as bridging ligands, connecting two metal centers through their N1 and N2 atoms. researchgate.net In the case of this compound, the bulky benzoyl and phenyl groups may sterically hinder certain coordination modes while favoring others. The electron-withdrawing nature of the benzoyl group can also influence the electron density on the triazole nitrogen atoms, thereby affecting their donor capabilities. The exploration of these various N-coordination modes is critical for the rational design of coordination polymers and frameworks with desired topologies and properties. scispace.comtennessee.edu

Integration into Advanced Materials Science

The unique properties of the 1,2,4-triazole scaffold have led to its exploration in various areas of materials science.

The interaction between this compound and polymers has been a subject of specific research. A key study investigated the neutral hydrolysis of BPT in the presence of copolymers of maleic acid and alkyl vinyl ethers. acs.org These copolymers form hydrophobic microdomains in aqueous solutions, creating unique polymer aggregates. The study found that the rate of BPT hydrolysis was retarded in the presence of these polymers, indicating that the BPT molecule partitions from the aqueous phase into the more hydrophobic microdomains of the polymer. acs.org This research showcases the use of this compound as a probe to understand the formation and nature of hydrophobic regions within complex polymer systems.

While 1,2,4-triazole derivatives, in general, are known to be useful in the synthesis of dyes, and some patents suggest they are valuable starting materials for dye production, there is no specific scientific literature available that details the role or application of this compound in dye chemistry. csic.esgoogle.com

Scientific investigations into the photochemical applications of triazoles have been documented for various isomers and derivatives. semanticscholar.orgresearchgate.netconicet.gov.ar For example, studies on the photolysis of 1-alkenyl-substituted-1,2,3-triazoles have been reported. semanticscholar.orgresearchgate.net However, there is currently no specific research available on the photochemical applications or reactions, such as photolysis or photoisomerization, of this compound.

Catalytic Applications of 1,2,4-Triazole Scaffolds

The field of catalysis frequently employs various heterocyclic compounds. Many studies report on the synthesis of triazoles using organocatalytic or metal-catalyzed methods. acs.orgresearchgate.netbeilstein-journals.org However, there is no available scientific literature that describes the use of the specific compound this compound itself as a catalyst in chemical transformations.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Methodologies

While classical methods for the synthesis of 1-Benzoyl-3-phenyl-1,2,4-triazole exist, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic strategies. evitachem.com Current methods often involve condensation and cyclization reactions, but there is considerable scope for improvement and innovation. evitachem.com

Future synthetic research could explore the following avenues:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate organic reactions, reduce reaction times, and improve yields for the synthesis of various 1,2,4-triazole (B32235) derivatives. A systematic investigation into microwave-assisted synthesis of this compound could lead to the development of rapid and energy-efficient protocols.

Copper-Catalyzed Reactions: Copper-catalyzed methodologies have emerged as powerful tools for the formation of C-N bonds in the synthesis of triazoles. organic-chemistry.orgfrontiersin.org Future work could focus on developing a copper-catalyzed one-pot synthesis of this compound from readily available starting materials, which would enhance the atom economy and simplify the synthetic process.

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the synthesis of complex molecules in a single step from three or more starting materials. Designing a multicomponent reaction for the direct synthesis of this compound would be a significant advancement, offering high efficiency and molecular diversity.

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a growing trend in chemical synthesis. Future research should aim to develop greener synthetic routes to this compound, minimizing waste and environmental impact.

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. | Optimization of reaction parameters (temperature, time, power). |

| Copper-Catalyzed Reactions | High efficiency, broad substrate scope, readily available catalysts. organic-chemistry.orgfrontiersin.org | Development of novel copper catalysts and one-pot procedures. |

| Multicomponent Reactions | High atom economy, operational simplicity, access to molecular diversity. | Design of novel MCRs for the direct synthesis of the target compound. |

| Green Chemistry Approaches | Reduced environmental impact, use of sustainable resources. | Exploration of eco-friendly solvents and catalysts. |

In-depth Mechanistic Studies of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new reactions. The benzoyl group on the triazole ring significantly influences its reactivity, making the carbonyl carbon susceptible to nucleophilic attack. evitachem.com

Future mechanistic studies should focus on:

N-Acylation and Deacylation: A thorough investigation into the kinetics and thermodynamics of the N-acylation and deacylation of 3-phenyl-1,2,4-triazole to form the title compound would provide valuable insights into controlling the formation and stability of this and related N-acyltriazoles. Studies on the interconversion between N1- and N2-acyltriazoles could also be enlightening. rsc.orgrsc.org

Denitrogenative Transformations: N-acyl-1,2,3-triazoles are known to undergo denitrogenative ring cleavage. nih.gov Investigating whether this compound can undergo analogous transformations under specific conditions (e.g., thermal, photochemical, or metal-catalyzed) could open up new synthetic pathways to other heterocyclic systems.

Cycloaddition Reactions: Exploring the potential of the triazole ring in this compound to participate in cycloaddition reactions would be a novel area of research. Understanding the factors that govern the regioselectivity and stereoselectivity of such reactions is paramount.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. For this compound, computational modeling can play a significant role in its future development.

Key areas for future computational research include:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity descriptors of this compound and its derivatives. nih.govacs.org This information can be used to predict their behavior in chemical reactions and their potential for various applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological or material properties. rsc.org This would enable the predictive design of new compounds with enhanced activities.

Molecular Docking Simulations: For potential biological applications, molecular docking studies can be used to predict the binding interactions of this compound derivatives with specific biological targets, such as enzymes or receptors. pensoft.netnottingham.edu.mynih.gov

| Computational Method | Predicted Properties | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectral properties. nih.govacs.org | Guiding synthetic strategies and understanding reaction mechanisms. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological or material properties. rsc.org | Rational design of new derivatives with improved performance. |

| Molecular Docking | Binding modes and affinities with biological targets. pensoft.netnottingham.edu.mynih.gov | Identification of potential new drug candidates. |

Exploration of New Materials Science Applications

The unique chemical properties of this compound suggest its potential for use in the development of advanced materials. evitachem.com The aromatic rings and the polar triazole core can impart desirable properties such as thermal stability and specific electronic characteristics.

Future research in materials science could focus on:

Polymer Chemistry: Investigating the incorporation of this compound as a monomer or a functional additive in polymers could lead to materials with enhanced thermal stability, flame retardancy, or specific optical properties. The development of triazole-based polymers is an emerging field with significant potential.

Corrosion Inhibitors: Triazole derivatives are known for their ability to act as corrosion inhibitors for various metals. Future studies could evaluate the efficacy of this compound as a corrosion inhibitor, particularly for copper and its alloys, and elucidate its mechanism of action at the metal surface.

Metal-Organic Frameworks (MOFs): The triazole nitrogen atoms can act as coordination sites for metal ions, making this compound a potential ligand for the construction of novel MOFs. These materials could have applications in gas storage, catalysis, and sensing.

Design of Next-Generation Ligands for Coordination Chemistry

The 1,2,4-triazole ring is a well-established ligand in coordination chemistry, capable of bridging metal centers to form polynuclear complexes with interesting magnetic and electronic properties. wikipedia.org The presence of the benzoyl and phenyl substituents in this compound offers opportunities for fine-tuning the electronic and steric properties of the resulting metal complexes.

Future research in this area should include:

Synthesis of Novel Coordination Complexes: A systematic exploration of the coordination chemistry of this compound with a wide range of transition metals and lanthanides could lead to the discovery of new complexes with unique structures and properties.

Magnetic and Optical Properties: Characterization of the magnetic and photoluminescent properties of the synthesized complexes is essential. The specific substituents on the triazole ring could influence the magnetic exchange interactions between metal centers or the luminescent behavior of the complexes.

Catalytic Applications: Investigating the catalytic activity of metal complexes of this compound in various organic transformations is a promising avenue. The ligand can influence the stability and reactivity of the metal center, potentially leading to the development of novel catalysts.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzoyl-3-phenyl-1,2,4-triazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a general method involves refluxing substituted benzaldehyde derivatives with a triazole precursor in ethanol under acidic catalysis (e.g., glacial acetic acid) to facilitate imine or acyl transfer reactions . Optimization includes adjusting molar ratios (e.g., 1:1 benzoyl chloride to triazole), reaction time (4–6 hours), and temperature (70–80°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate high-purity product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch of benzoyl at ~1680–1700 cm⁻¹, triazole ring vibrations at ~1500–1600 cm⁻¹) .

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzoyl proton signals at δ 7.4–8.0 ppm, phenyl group integration) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₅H₁₂N₃O: 250.10; observed: 250.09) .

- Elemental analysis : Ensures stoichiometric purity (e.g., C: 72.0%, H: 4.8%, N: 16.8%) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at different temperatures (−20°C, 4°C, 25°C) and humidity levels (40–80% RH) over 1–6 months. Analyze degradation products using HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with synthetic standards. Monitor hydrolytic stability at pH 3–9 using UV-Vis spectroscopy (λmax ~260 nm) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic and reactive properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. Gaussian 09 or ORCA software can model π-π stacking interactions between the benzoyl and triazole moieties .

- Molecular Dynamics (MD) : Simulate solvation effects in polar (water) and nonpolar (chloroform) solvents using GROMACS, focusing on conformational stability .

Q. How do micellar environments influence the reaction kinetics of this compound in aqueous systems?

- Methodological Answer : Study micellar catalysis by dissolving the compound in sodium dodecyl sulfate (SDS) or cetyltrimethylammonium bromide (CTAB) solutions. Monitor reaction rates (e.g., hydrolysis) via UV-Vis spectroscopy at 25–50°C. Calculate micelle-water partition coefficients using the pseudo-phase model. Compare rate constants (kobs) in micellar vs. bulk solvent systems to quantify Stern layer effects .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Dose-response analysis : Test derivatives across a wide concentration range (nM–mM) to identify non-monotonic effects.

- Structural-activity relationship (SAR) : Introduce substituents (e.g., nitro, amino) at the triazole or benzoyl positions and compare IC₅₀ values in assays (e.g., tyrosinase inhibition ).

- Metabolite profiling : Use LC-MS to detect in vitro degradation products that may interfere with bioactivity .

Q. How can this compound be functionalized for use in metal-organic frameworks (MOFs) or chemosensors?

- Methodological Answer :

- Coordination chemistry : React with transition metals (e.g., Cu²⁺, Co²⁺) in ethanol/water mixtures to form complexes. Characterize via single-crystal XRD (e.g., bond lengths, coordination geometry) and fluorescence spectroscopy (e.g., ligand-to-metal charge transfer) .

- Schiff base derivatives : Condense with aldehydes (e.g., p-dimethylaminobenzaldehyde) to create imine-linked sensors for metal ion detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。